molecular formula C10H19NO2 B11717185 2,2-Dimethyl-4-(morpholin-4-yl)butanal

2,2-Dimethyl-4-(morpholin-4-yl)butanal

Cat. No.: B11717185
M. Wt: 185.26 g/mol
InChI Key: UJKZZFVZTVLFOC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(morpholin-4-yl)butanal is an organic compound that features a morpholine ring attached to a butanal backbone with two methyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(morpholin-4-yl)butanal typically involves the reaction of morpholine with a suitable aldehyde precursor under controlled conditions. One common method involves the use of dimethyl malonate and α,β-acetylenic aldehydes in the presence of cyclic secondary amines like morpholine . The reaction is carried out under mild conditions, often at low temperatures, to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(morpholin-4-yl)butanal can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 2,2-Dimethyl-4-(morpholin-4-yl)butanoic acid.

    Reduction: 2,2-Dimethyl-4-(morpholin-4-yl)butanol.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4-(morpholin-4-yl)butanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(morpholin-4-yl)butanal involves its interaction with various molecular targets. The morpholine ring can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-(morpholin-4-yl)butanal is unique due to its specific combination of a morpholine ring and a butanal backbone with two methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2,2-dimethyl-4-morpholin-4-ylbutanal

InChI

InChI=1S/C10H19NO2/c1-10(2,9-12)3-4-11-5-7-13-8-6-11/h9H,3-8H2,1-2H3

InChI Key

UJKZZFVZTVLFOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CCOCC1)C=O

Origin of Product

United States

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